molecular formula C12H20O2 B1633922 3,3,5-Trimethylcyclohexyl acrylate CAS No. 86178-38-3

3,3,5-Trimethylcyclohexyl acrylate

Cat. No.: B1633922
CAS No.: 86178-38-3
M. Wt: 196.29 g/mol
InChI Key: ZMTBGVBNTHTBEC-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl acrylate is an organic compound with the chemical formula C12H20O2. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a monomer in the synthesis of high-performance polymers due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexyl acrylate can be synthesized through the esterification of propylene oxide and methyl isobutanol in the presence of an acid catalyst, such as boric acid . The reaction involves the following steps:

    Esterification Reaction: Propylene oxide reacts with methyl isobutanol in the presence of boric acid.

    Separation and Purification: The product is then separated and purified through distillation to obtain the target compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylcyclohexyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Typically initiated by free radicals generated through UV light exposure.

    Oxidation and Reduction: Specific reagents and conditions vary depending on the desired outcome.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexyl acrylate primarily involves its ability to undergo polymerization. The acrylate group participates in free-radical polymerization when exposed to ultraviolet light, forming strong, cross-linked polymer networks. This process enhances the mechanical properties and durability of the resulting polymers .

Comparison with Similar Compounds

Uniqueness: 3,3,5-Trimethylcyclohexyl acrylate is unique due to its specific configuration, which provides both rigidity and flexibility. This makes it a valuable component in various polymerization processes, offering enhanced toughness and reduced shrinkage during curing .

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTBGVBNTHTBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888671
Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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CAS No.

86178-38-3, 87954-40-3
Record name 3,3,5-Trimethylcyclohexyl 2-propenoate
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Record name Isophoryl acrylate
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Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Record name 3,3,5-trimethylcyclohexyl acrylate
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Record name 3,3,5-Trimethylcyclohexyl acrylate
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Record name ISOPHORYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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